molecular formula C23H26N6O2 B2813276 1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one CAS No. 1291843-17-8

1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one

Cat. No.: B2813276
CAS No.: 1291843-17-8
M. Wt: 418.501
InChI Key: MZDRENKHAXQRCF-UHFFFAOYSA-N
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Description

1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one is a complex organic compound featuring a triazole ring, a piperazine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Attachment of the Piperazine Ring: The triazole intermediate is then reacted with a piperazine derivative under conditions that facilitate nucleophilic substitution.

    Coupling with the Ethanone Group: The final step involves coupling the piperazine-triazole intermediate with an ethanone derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions, although this is less common due to the stability of the triazole ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Conversion of the ethanone group to a carboxylic acid.

    Reduction: Potential reduction of the triazole ring to a dihydrotriazole.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, while the piperazine ring can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-{5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one: Contains a chlorine atom, which can affect its reactivity and biological activity.

Uniqueness

1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one is unique due to the presence of the ethyl group, which can influence its lipophilicity, binding affinity, and overall pharmacokinetic properties. This makes it a valuable compound for exploring structure-activity relationships in drug development.

Properties

IUPAC Name

1-[4-[4-[5-(4-ethylanilino)triazolidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-3-17-4-8-19(9-5-17)24-22-21(25-27-26-22)23(31)29-14-12-28(13-15-29)20-10-6-18(7-11-20)16(2)30/h4-11,21-22,24-27H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYTWOKITQUADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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